

# Structural Elucidation and Nomenclature

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## Compound of Interest

Compound Name: 1,1-Diethoxyacetone

CAS No.: 5774-26-5

Cat. No.: B1267728

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The compound referred to as **1,1-diethoxyacetone** is an  $\alpha$ -keto acetal. While this name is descriptive, the molecule is more formally and commonly identified by other systematic names. Understanding these is crucial for accurate literature searching and communication.

- Systematic IUPAC Name: 1,1-diethoxypropan-2-one[1]
- Common Synonyms: Pyruvaldehyde diethyl acetal, 1,1-diethoxy-2-propanone[1][2][3]
- CAS Registry Number: 5774-26-5[1][2]
- Molecular Formula: C<sub>7</sub>H<sub>14</sub>O<sub>3</sub>[2]

The structure consists of a three-carbon propane backbone with a ketone at the C2 position and two ethoxy groups forming an acetal at the C1 position. This unique arrangement of functional groups dictates its chemical behavior and synthetic utility.

## Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of **1,1-diethoxyacetone** are summarized below. These data are essential for its handling, purification, and characterization.

## Physical Properties

| Property         | Value                             | Source |
|------------------|-----------------------------------|--------|
| Molecular Weight | 146.18 g/mol                      | [2]    |
| Appearance       | Colorless to light yellow liquid  | [3]    |
| Boiling Point    | 197.91 °C (estimated at 760 mmHg) | [3]    |
| Density          | Not available                     |        |
| Refractive Index | Not available                     |        |
| Solubility       | Soluble in organic solvents       |        |
| Flash Point      | 63.60 °C (estimated)              | [3]    |

## Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the structure and purity of **1,1-diethoxyacetone**.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy and acetyl groups. Based on the analogous dimethyl acetal, the following shifts can be predicted:
  - A singlet for the acetyl protons (-C(=O)CH<sub>3</sub>) around δ 2.2 ppm.
  - A quartet for the methylene protons of the ethoxy groups (-OCH<sub>2</sub>CH<sub>3</sub>) around δ 3.6-3.8 ppm.
  - A triplet for the methyl protons of the ethoxy groups (-OCH<sub>2</sub>CH<sub>3</sub>) around δ 1.2 ppm.
  - A singlet for the methine proton of the acetal (-CH(OEt)<sub>2</sub>) around δ 4.5 ppm.[4]
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum would be expected to show signals for the carbonyl carbon, the acetal carbon, and the carbons of the ethoxy and acetyl groups.

- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the ketone, typically in the range of 1715-1730  $\text{cm}^{-1}$ . Strong C-O stretching bands for the acetal group are also expected between 1000 and 1300  $\text{cm}^{-1}$ .
- Mass Spectrometry: Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of ethoxy groups and the acetyl group.

## Synthesis of 1,1-Diethoxyacetone

The synthesis of  $\alpha$ -keto acetals like **1,1-diethoxyacetone** can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

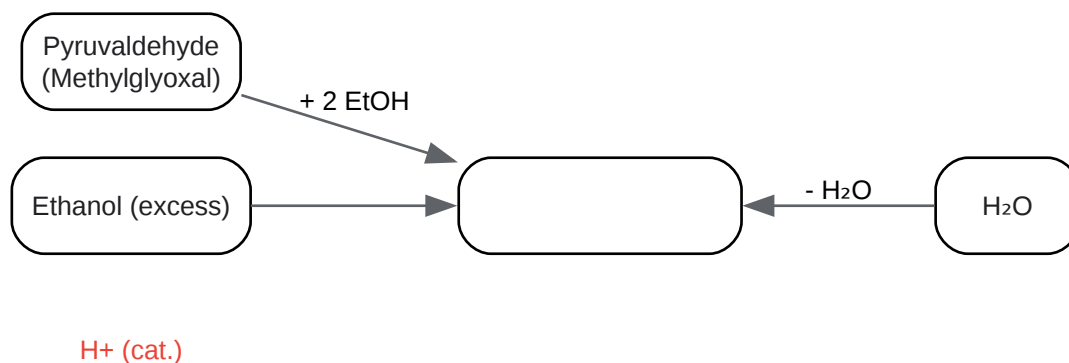
### Acetalization of Pyruvaldehyde

A direct and common method for the synthesis of **1,1-diethoxyacetone** is the acid-catalyzed acetalization of pyruvaldehyde (methylglyoxal) with ethanol.[5] Pyruvaldehyde has two carbonyl groups, an aldehyde and a ketone. The aldehyde is significantly more reactive towards nucleophilic attack, allowing for selective acetalization.

Experimental Protocol: Synthesis of **1,1-Diethoxyacetone** via Acetalization

- To a solution of pyruvaldehyde (1.0 eq) in excess absolute ethanol (acting as both reagent and solvent), add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or anhydrous HCl).
- The reaction mixture is heated to a temperature between 50-100  $^{\circ}\text{C}$ .[5]
- Water is removed as it is formed to drive the equilibrium towards the acetal product. This is typically achieved using a Dean-Stark apparatus.[5]
- Upon completion of the reaction (monitored by TLC or GC), the mixture is cooled, and the acid catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).
- The excess ethanol is removed under reduced pressure.
- The crude product is then purified by fractional distillation under reduced pressure to yield pure **1,1-diethoxyacetone**.

The diagram below illustrates the synthetic pathway from pyruvaldehyde to **1,1-diethoxyacetone**.



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Caption: Synthesis of **1,1-Diethoxyacetone** from Pyruvaldehyde.

## From Terminal Alkynes

A modern approach to  $\alpha$ -keto acetals involves the synergistic use of organoselenium catalysis and electrochemical oxidation of terminal alkynes in the presence of an alcohol.[6] This method provides a direct route from readily available starting materials.

## Other Synthetic Routes

Other reported methods for the synthesis of  $\alpha$ -keto acetals include the nucleophilic addition of organometallic reagents to  $\alpha,\alpha$ -dialkoxy Weinreb amides and the rearrangement of chalcone epoxides.[7][8]

## Reactivity and Synthetic Applications

The synthetic utility of **1,1-diethoxyacetone** stems from the differential reactivity of its two functional groups. The acetal serves as a robust protecting group for the aldehyde, allowing for selective transformations at the ketone carbonyl.[8]

## The Acetal as a Protecting Group

Acetals are stable under neutral and basic conditions, making them excellent protecting groups for aldehydes and ketones against nucleophiles and bases.[9][10] The acetal in **1,1-**

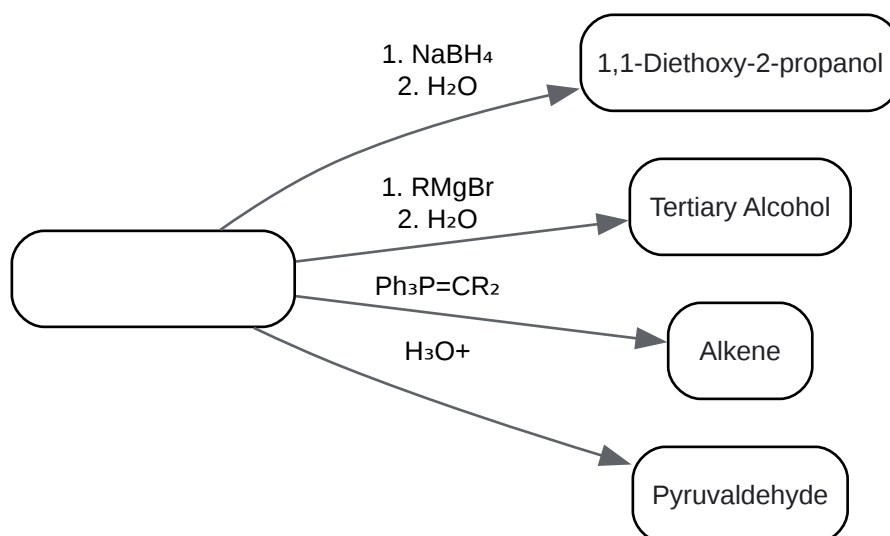
**diethoxyacetone** can be selectively removed (deprotected) under acidic aqueous conditions to regenerate the aldehyde functionality.[9]

## Reactions at the Ketone Carbonyl

With the aldehyde group protected as an acetal, the ketone carbonyl is available for a variety of nucleophilic addition reactions. This allows for the synthesis of more complex molecules with high regioselectivity. Examples include:

- Reduction: The ketone can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride ( $\text{NaBH}_4$ ).
- Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the ketone yields tertiary alcohols.
- Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction.

The diagram below illustrates the general reactivity of **1,1-diethoxyacetone**.



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## Sources

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